![molecular formula C18H26N4O2 B12517187 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656809-96-0](/img/structure/B12517187.png)
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and pentoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through a series of organic reactions. One common method involves the use of a modified Mannich-type reaction, which is a one-pot three-component reaction. This method is known for its efficiency, high yield, and environmental friendliness . The reaction typically involves the use of a pyrimidine derivative, an aldehyde, and an amine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 5-[(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine
Uniqueness
What sets 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine apart is its unique combination of ethoxy and pentoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
656809-96-0 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(3-ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-9-24-15-8-7-13(11-16(15)23-4-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22) |
InChI Key |
HXXIBONKYAMLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


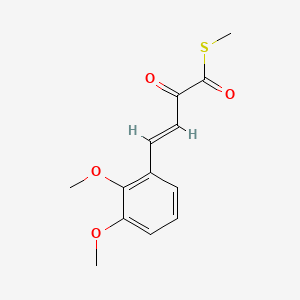
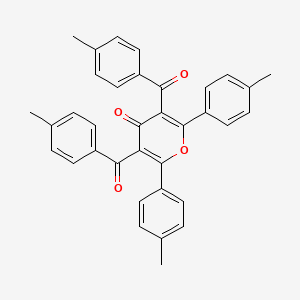
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
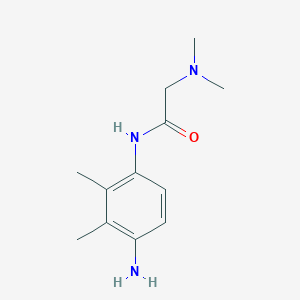
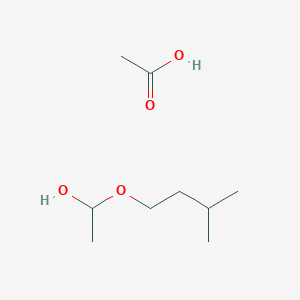
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)
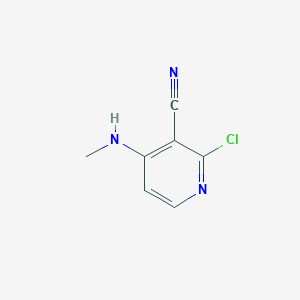
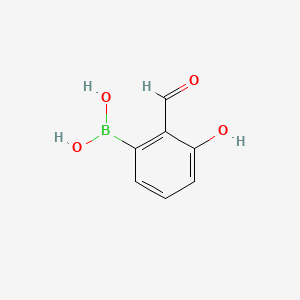
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
